![molecular formula C10H19ClO2 B12552959 2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane CAS No. 142272-80-8](/img/structure/B12552959.png)
2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane is an organic compound known for its unique chemical structure and properties. It is a colorless liquid with a sweet odor and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane typically involves the reaction of tert-butyl alcohol with 2-chloroethenyl ether under controlled conditions. The reaction is catalyzed by an acid such as sulfuric acid or methylsulfonic acid. The reaction mixture is then washed with water and purified by distillation to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Ethers or other substituted derivatives.
Applications De Recherche Scientifique
2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: In the study of enzyme-catalyzed reactions and as a model compound for studying metabolic pathways.
Industry: Used as a solvent in the production of coatings, adhesives, and cleaning agents.
Mécanisme D'action
The mechanism of action of 2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-tert-Butoxy-2-ethoxyethane: Another compound with similar structural features but different functional groups.
2-tert-Butoxyethanol: Similar in structure but with different reactivity and applications.
Uniqueness
2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in various industrial and research applications .
Propriétés
Numéro CAS |
142272-80-8 |
|---|---|
Formule moléculaire |
C10H19ClO2 |
Poids moléculaire |
206.71 g/mol |
Nom IUPAC |
2-[2-chloro-1-[(2-methylpropan-2-yl)oxy]ethenoxy]-2-methylpropane |
InChI |
InChI=1S/C10H19ClO2/c1-9(2,3)12-8(7-11)13-10(4,5)6/h7H,1-6H3 |
Clé InChI |
KMBMZFOGYMVMMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=CCl)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



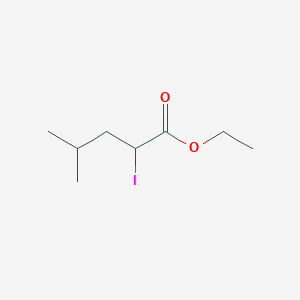
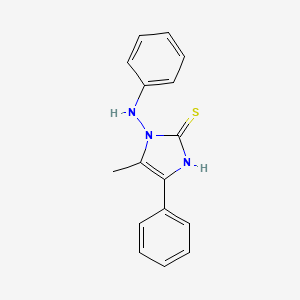

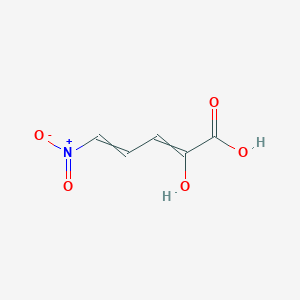

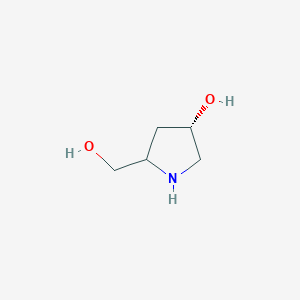
![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
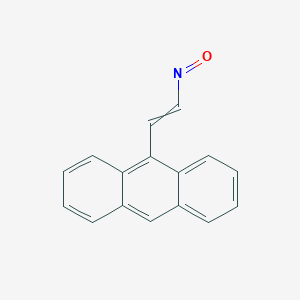
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
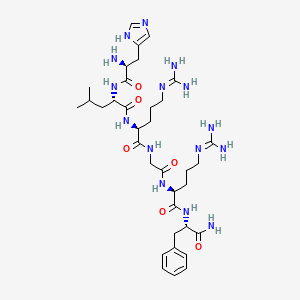
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)
